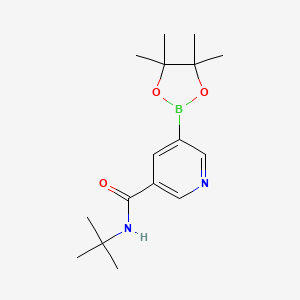
N-Boc-4-Azido-L-Homoalanin (Dicyclohexylammonium) Salz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt is a synthetic compound used primarily in peptide synthesis and click chemistry applications. It is known for its high purity and stability, making it a valuable reagent in various chemical and biological research fields .
Wissenschaftliche Forschungsanwendungen
N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt is widely used in scientific research, including:
Peptide Synthesis: It serves as a building block for the synthesis of complex peptides and proteins
Click Chemistry: Its azido group makes it a key reagent in click chemistry, enabling the formation of stable triazole linkages.
Drug Development: It is used in the synthesis of drug analogs and in the study of drug-receptor interactions.
Bioconjugation: It facilitates the labeling and modification of biomolecules for various biological studies.
Wirkmechanismus
Target of Action
It’s known that azido compounds are often used in click chemistry applications, suggesting that its targets could be a variety of biological molecules that it can covalently attach to via click reactions .
Mode of Action
N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt is likely to interact with its targets through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry . This reaction results in the formation of a triazole ring, a process that can be used for labeling and tracking molecules in biological systems .
Result of Action
The molecular and cellular effects of N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt’s action would depend on the specific context of its use. In the context of click chemistry, it could enable the labeling and tracking of a variety of biological molecules, providing valuable insights into their behavior and interactions .
Action Environment
The action, efficacy, and stability of N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt can be influenced by various environmental factors. For instance, the efficiency of its click reactions may depend on factors such as temperature, pH, and the presence of copper catalysts . Additionally, its stability may be affected by storage conditions .
Biochemische Analyse
Biochemical Properties
It is known to play a role in the synthesis of Dolastatin analogs. These analogs interact with tubulin, a globular protein, and inhibit its polymerization. The nature of these interactions is noncompetitive, meaning that the compound does not compete with the substrate for the enzyme’s active site.
Cellular Effects
The cellular effects of N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt are primarily related to its impact on tubulin polymerization. By inhibiting this process, the compound can disrupt the formation of microtubules, which are essential components of the cell’s cytoskeleton. This can influence various cellular processes, including cell division and intracellular transport.
Molecular Mechanism
N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt exerts its effects at the molecular level through its interaction with tubulin. It noncompetitively inhibits the binding of radiolabeled vincristine to tubulin, thereby preventing the polymerization of tubulin into microtubules. This disruption of microtubule dynamics can lead to changes in cell morphology and function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The final product is then converted to its dicyclohexylammonium salt form to enhance its stability and solubility .
Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers and high-purity reagents to ensure consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions: N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt undergoes various chemical reactions, including:
Click Chemistry: The azido group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Copper(I) Bromide (CuBr): Used in CuAAC reactions to facilitate the formation of triazoles.
Sodium Ascorbate: Often used as a reducing agent in click chemistry reactions.
Major Products Formed:
Vergleich Mit ähnlichen Verbindungen
- N-Boc-cis-4-azido-L-proline (dicyclohexylammonium) salt
- Fmoc-β-azido-Ala-OH
- L-Azidohomoalanine hydrochloride
- 6-Azido-hexanoic acid
Uniqueness: N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt is unique due to its specific structure, which combines the azido group with a protected amino acid. This combination allows for versatile applications in peptide synthesis and click chemistry, distinguishing it from other azido-containing compounds .
Eigenschaften
CAS-Nummer |
1217459-14-7 |
|---|---|
Molekularformel |
C21H39N5O4 |
Molekulargewicht |
425.6 g/mol |
IUPAC-Name |
(2S)-4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C9H16N4O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)17-8(16)12-6(7(14)15)4-5-11-13-10/h11-13H,1-10H2;6H,4-5H2,1-3H3,(H,12,16)(H,14,15)/t;6-/m.0/s1 |
InChI-Schlüssel |
UCLAYMPJMDBLOX-ZCMDIHMWSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CCN=[N+]=[N-])C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide](/img/new.no-structure.jpg)


![1H,3H-Pyrimido[1,6-C][1,3]oxazine](/img/structure/B593949.png)
![5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B593951.png)



![(4'-Amino-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B593961.png)
